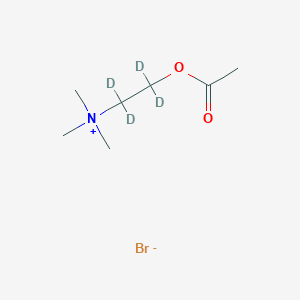![molecular formula C14H19BrS2 B1384034 2-Brom-5-Octylthieno[3,2-b]thiophen CAS No. 1398397-74-4](/img/structure/B1384034.png)
2-Brom-5-Octylthieno[3,2-b]thiophen
Übersicht
Beschreibung
“2-Bromo-5-octylthieno[3,2-b]thiophene” is a type of thiophene derivative. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives involves various strategies. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the use of a bis(alkoxo)palladium complex for an efficient phosphine-free direct C-H arylation of thiophenes at C2 .Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate spielen eine herausragende Rolle in der Entwicklung organischer Halbleiter. Sie werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) eingesetzt .
Korrosionsschutzmittel
Diese Verbindungen dienen als Korrosionsschutzmittel in der industriellen Chemie und Werkstoffwissenschaft .
Organische elektronische Bauelemente
Aufgrund ihrer begrenzten Löslichkeit in gängigen organischen Lösungsmitteln sind bestimmte Thiophenderivate vielversprechende Kandidaten für organische elektronische Bauelemente, die durch Verdampfung hergestellt werden .
Antithrombotische Aktivität
Einige synthetisierte Thiophenderivate wurden auf ihre antithrombotische Aktivität untersucht und zeigten eine potenzielle therapeutische Bedeutung .
Antivirale und Antitumormittel
Verschiedene isomere Formen von Thienothiophen haben verschiedene Anwendungen gezeigt, wie z. B. als antivirale und Antitumormittel .
Elektrochemische Anwendungen
2-Bromthiophen wurde bei der elektrochemischen Reduktion von Mono- und Dihalothiophenen an Kohlenstoffkathoden in bestimmten chemischen Prozessen verwendet .
Synthese von Antitumor- und Anti-Atherosklerosemitteln
Thiophene werden als Ausgangsstoffe bei der Synthese von Antitumormitteln und Anti-Atherosklerosemitteln verwendet .
Zukünftige Richtungen
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This suggests that “2-Bromo-5-octylthieno[3,2-b]thiophene” and similar compounds may have potential applications in the field of organic electronics and optoelectronics .
Biochemische Analyse
Biochemical Properties
2-Bromo-5-octylthieno[3,2-b]thiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . Additionally, 2-Bromo-5-octylthieno[3,2-b]thiophene can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream effects.
Cellular Effects
The effects of 2-Bromo-5-octylthieno[3,2-b]thiophene on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-5-octylthieno[3,2-b]thiophene can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . These changes can result in altered cellular metabolism, affecting processes such as energy production, lipid metabolism, and detoxification.
Molecular Mechanism
At the molecular level, 2-Bromo-5-octylthieno[3,2-b]thiophene exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, 2-Bromo-5-octylthieno[3,2-b]thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-5-octylthieno[3,2-b]thiophene can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Bromo-5-octylthieno[3,2-b]thiophene has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-octylthieno[3,2-b]thiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 2-Bromo-5-octylthieno[3,2-b]thiophene can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications.
Metabolic Pathways
2-Bromo-5-octylthieno[3,2-b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components . Additionally, 2-Bromo-5-octylthieno[3,2-b]thiophene can influence the levels of key metabolites involved in energy production, lipid metabolism, and detoxification processes.
Transport and Distribution
The transport and distribution of 2-Bromo-5-octylthieno[3,2-b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-Bromo-5-octylthieno[3,2-b]thiophene can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-Bromo-5-octylthieno[3,2-b]thiophene plays a critical role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of 2-Bromo-5-octylthieno[3,2-b]thiophene can influence its ability to interact with specific biomolecules and exert its biochemical effects.
Eigenschaften
IUPAC Name |
5-bromo-2-octylthieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrS2/c1-2-3-4-5-6-7-8-11-9-12-13(16-11)10-14(15)17-12/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNVLPMHMUGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC2=C(S1)C=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


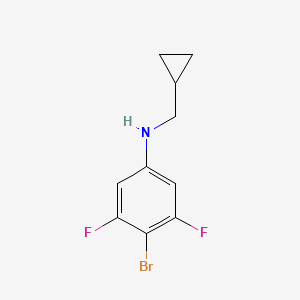
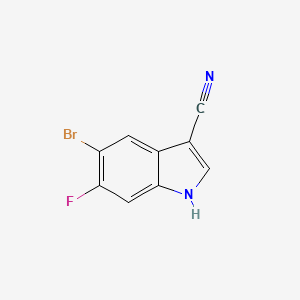
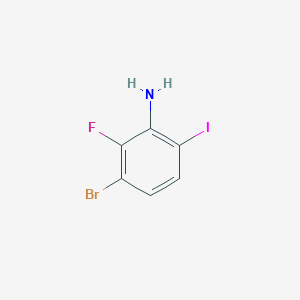

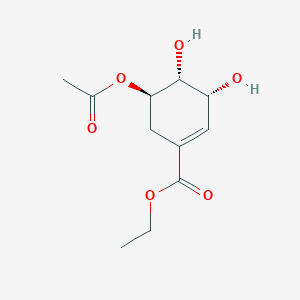
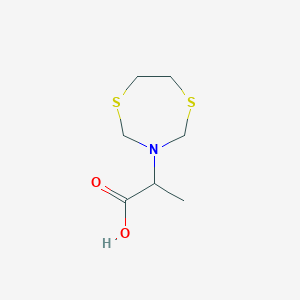

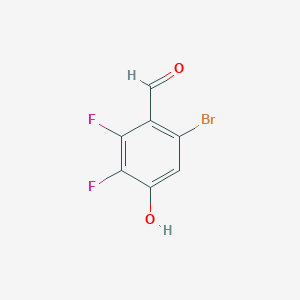
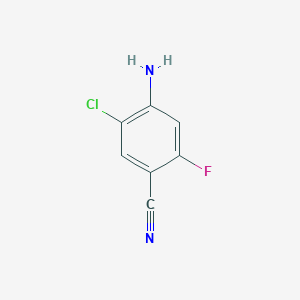
![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)
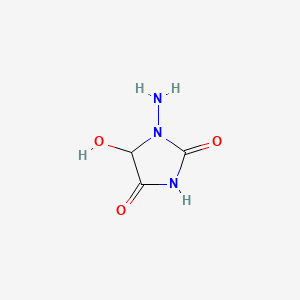
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)
